N,N'-Dimethylthiourea dioxide

Description

Contextualization of Thiourea (B124793) Derivatives in Contemporary Chemical Science

Thiourea and its derivatives are a class of organosulfur compounds that have garnered significant attention in various scientific fields, including medicinal chemistry, materials science, and organic synthesis. rsc.orgnih.gov These compounds are characterized by the presence of a thiocarbonyl group flanked by two amino groups. The unique electronic and structural features of the thiourea moiety, including the presence of sulfur and nitrogen atoms with multiple bonding possibilities, contribute to their diverse applications. rsc.org

In contemporary chemical science, thiourea derivatives are recognized for their ability to form stable hydrogen bonds, a key factor in molecular recognition and their interaction with biological targets like proteins and enzymes. nih.gov This has led to their exploration as potential therapeutic agents with a broad spectrum of pharmacological activities, including antiviral, antimicrobial, antitumor, and anti-inflammatory properties. rsc.orgnih.gov Furthermore, their capacity to act as ligands in coordination chemistry has been extensively studied, leading to the development of novel metal complexes with unique properties. rsc.org Thiourea derivatives also serve as versatile building blocks in the synthesis of various heterocyclic compounds and as efficient organocatalysts in a range of chemical reactions. rsc.org Their applications extend to agriculture as herbicides and insecticides, and in materials science as antioxidants and corrosion inhibitors. rsc.orgpschemicals.com

Fundamental Significance of Thiourea Dioxide Compounds

Thiourea dioxides are oxidation products of thioureas and represent a significant class of compounds with distinct chemical properties. researchgate.net Thiourea dioxide itself, also known as formamidine (B1211174) sulfinic acid, is a stable, white crystalline powder. It is a powerful reducing agent, a characteristic that underpins many of its industrial and research applications. multichemindia.com

The fundamental significance of thiourea dioxide compounds lies in their reactivity, which extends beyond simple reduction. They are intermediates in the oxidation of thioureas, a process relevant to certain biological systems. researchgate.net In recent years, the applications of thiourea dioxides have expanded from traditional uses in the textile and paper industries for bleaching and dyeing to more advanced fields. researchgate.netmultichemindia.com These include roles in organocatalysis, polymerization reactions, and the synthesis of guanidines. researchgate.net Their ability to act as a source of sulfoxylic acid and other simple sulfur compounds in aqueous solutions is also of considerable interest to researchers. researchgate.net The unique structure of thiourea dioxide, which can exist in different tautomeric forms depending on the environment, presents opportunities for studying bonding interactions and reactivity patterns in sulfur-containing compounds. solubilityofthings.com

Overview of N,N'-Dimethylthiourea Dioxide: Structural, Reactivity, and Application Research Landscape

This compound is the product of the oxidation of N,N'-dimethylthiourea. nih.gov A key research finding is that the reaction of N,N'-dimethylthiourea with hydrogen peroxide selectively and stably forms this compound. nih.govpnas.org This specificity has led to its use as an indicator for the presence and concentration of hydrogen peroxide in biological systems. nih.govnih.gov

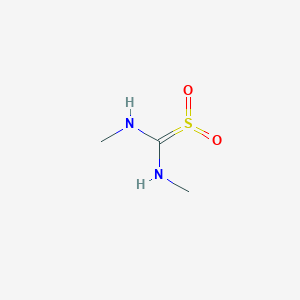

Structurally, the parent compound, thiourea dioxide, has a pyramidal sulfur center. The C-S bond is longer than a typical C=S double bond, indicating significant single-bond character and a contribution from a dipolar resonance structure with multiple bonding between carbon and nitrogen. In the case of this compound, the two S-O bonds are nearly equivalent and are shorter than the S-O bonds in unsubstituted thiourea dioxide. acs.org

The reactivity of this compound is a subject of ongoing research. It is noted that thiourea dioxides are generally more reactive than their corresponding trioxides, a property attributed to the relative ease of cleaving the C-S bond. acs.org

The primary application of this compound in the research landscape is as a tool for quantifying hydrogen peroxide in biological settings. Its formation is directly correlated with the consumption of N,N'-dimethylthiourea in the presence of hydrogen peroxide. nih.gov This has been demonstrated in studies involving neutrophils and isolated perfused lungs. nih.gov

Interactive Data Table: Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

| N,N'-Dimethylthiourea | C₃H₈N₂S | 104.18 | Precursor to the dioxide; ROS scavenger. sielc.com |

| This compound | C₃H₈N₂O₂S | 136.17 | Stable oxidation product of N,N'-dimethylthiourea. pnas.org |

| Thiourea | CH₄N₂S | 76.12 | Parent compound of the thiourea family. |

| Thiourea Dioxide | CH₄N₂O₂S | 108.12 | Strong reducing agent. |

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic inquiry into this compound would aim to build upon the existing knowledge base and explore new frontiers of its chemistry and applications. The primary objectives of such an inquiry would be:

Elucidation of Detailed Reaction Mechanisms: To conduct in-depth kinetic and mechanistic studies on the formation of this compound from N,N'-dimethylthiourea with various oxidizing agents. This would involve investigating the role of intermediates and transition states.

Advanced Structural and Spectroscopic Characterization: To perform comprehensive structural analysis of this compound in different phases (solid-state, solution) using advanced spectroscopic and crystallographic techniques. This would provide deeper insights into its bonding and electronic structure.

Exploration of Synthetic Utility: To investigate the potential of this compound as a reagent or intermediate in novel organic syntheses. Its unique reactivity could be harnessed for the development of new synthetic methodologies.

Development of Novel Analytical Applications: To expand upon its current use in detecting hydrogen peroxide by developing more sensitive and selective analytical methods for quantifying reactive oxygen species in complex biological and environmental samples.

Computational Modeling and Theoretical Studies: To employ computational chemistry to model the structure, reactivity, and spectroscopic properties of this compound. Theoretical calculations can complement experimental findings and provide predictive insights.

By pursuing these objectives, a focused academic inquiry would contribute to a more profound understanding of the fundamental chemistry of this compound and pave the way for its application in new and innovative areas of chemical research.

Structure

3D Structure

Properties

CAS No. |

50486-57-2 |

|---|---|

Molecular Formula |

C3H8N2O2S |

Molecular Weight |

136.18 g/mol |

IUPAC Name |

N,N'-dimethyl-1-sulfonylmethanediamine |

InChI |

InChI=1S/C3H8N2O2S/c1-4-3(5-2)8(6)7/h4-5H,1-2H3 |

InChI Key |

KYDXFMVQPWXTFN-UHFFFAOYSA-N |

SMILES |

CNC(=S(=O)=O)NC |

Canonical SMILES |

CNC(=S(=O)=O)NC |

Other CAS No. |

50486-57-2 |

Synonyms |

Me2TU dioxide N,N'-dimethylthiourea dioxide |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Elucidation of N,n Dimethylthiourea Dioxide Formation

Methodologies for the Chemical Synthesis of N,N'-Dimethylthiourea Dioxide

The primary route for synthesizing this compound involves the direct oxidation of N,N'-Dimethylthiourea (DMTU). The choice of oxidizing agent and reaction conditions is critical in selectively forming the dioxide without leading to further oxidation and desulfurization.

Controlled oxidation is the most common strategy for the preparation of this compound. This approach relies on the careful selection of oxidants that can transfer oxygen atoms to the sulfur center of the thiourea (B124793) moiety.

The reaction between N,N'-Dimethylthiourea (also abbreviated as Me2TU) and hydrogen peroxide (H₂O₂) is a well-established method for producing this compound. nih.gov This reaction yields a single, stable product identified as Me2TU dioxide. nih.govnih.gov The formation of the dioxide is directly correlated with the consumption of Me2TU and is dependent on the concentration of H₂O₂. nih.gov This selective oxidation can be prevented by the addition of catalase, confirming the role of H₂O₂ in the reaction. nih.govnih.gov

The product of this controlled oxidation has been identified as dimethylaminoiminomethanesulfinic acid (DMAIMSA), which is the formal name for this compound. cdnsciencepub.com Elemental analysis of the product corresponds to the predicted formula C₃H₈N₂O₂S. pnas.org The reaction kinetics have been studied, revealing a reaction rate of 1.4 M⁻¹·min⁻¹ for the reaction of Me2TU with H₂O₂ in vitro. pnas.org Other peroxy acids, which are potent oxygen donors, can also be employed for such oxidation reactions. wikipedia.org

Table 1: Synthesis of this compound via Hydrogen Peroxide Oxidation

| Reactant | Oxidant | Key Findings | Reference(s) |

| N,N'-Dimethylthiourea (Me2TU) | Hydrogen Peroxide (H₂O₂) | Yields a single stable product, Me2TU dioxide. nih.gov | nih.govnih.gov |

| N,N'-Dimethylthiourea (Me2TU) | Hydrogen Peroxide (H₂O₂) | Product identified as dimethylaminoiminomethanesulfinic acid (DMAIMSA). cdnsciencepub.com | cdnsciencepub.com |

| N,N'-Dimethylthiourea (Me2TU) | Hydrogen Peroxide (H₂O₂) | Reaction rate calculated to be 1.4 M⁻¹·min⁻¹. pnas.org | pnas.org |

| N,N'-Dimethylthiourea (Me2TU) | Hydrogen Peroxide (H₂O₂) | Elemental analysis confirmed the formula C₃H₈N₂O₂S. pnas.org | pnas.org |

Other oxidizing agents have been used to study the oxidation of DMTU, though these often lead to different products. The oxidation of DMTU by acidic bromate (B103136) (BrO₃⁻), for instance, has been investigated. acs.orgx-mol.com The stoichiometry of this reaction in excess reductant is 4BrO₃⁻ + 3CS(NHMe)₂ + 3H₂O → 3SO₄²⁻ + 3CO(NHMe)₂ + 6H⁺ + 4Br⁻. acs.orgx-mol.com This pathway leads to complete desulfurization, with the final products being dimethylurea and sulfate (B86663), rather than this compound. acs.org However, this reaction proceeds through several sulfur-oxygenated intermediates. acs.orgx-mol.com

The oxidation of DMTU by dioxygen (O₂), particularly when catalyzed, also results in desulfurization. These reactions typically yield N,N'-dimethylurea and elemental sulfur (S₈) as the final products. rsc.orgrsc.orgnih.gov

Table 2: Oxidation of N,N'-Dimethylthiourea with Various Oxidants

| Oxidant | Products | Pathway | Reference(s) |

| Acidic Bromate (BrO₃⁻) | Dimethylurea, Sulfate (SO₄²⁻) | Complete desulfurization via oxoacid intermediates. acs.org | acs.orgx-mol.com |

| Dioxygen (O₂) (Catalytic) | N,N'-Dimethylurea, Elemental Sulfur (S₈) | Catalytic desulfurization. rsc.org | rsc.orgrsc.orgnih.gov |

Catalytic systems have been developed for the oxidation of N,N'-Dimethylthiourea, primarily using dioxygen as the oxidant. One such system employs a cobalt(II) complex of octasulfophenyltetrapyrazinoporphyrazine as a catalyst in an aqueous medium under mild conditions. rsc.orgrsc.orgnih.gov This catalytic oxidation of DMTU and the parent compound thiourea involves the formation of an intermediate anionic five-coordinate complex. rsc.orgnih.govresearchgate.net This is followed by a two-electron oxidation process that produces the corresponding urea (B33335) (N,N'-dimethylurea) and elemental sulfur. rsc.orgrsc.orgnih.gov This catalytic pathway represents a distinct route for DMTU oxidation that does not yield the dioxide form.

Controlled Oxidation Reactions of N,N'-Dimethylthiourea

Reactions with Hydrogen Peroxide and Oxygen Donors

Detailed Mechanistic Investigations of this compound Formation

Mechanistic studies have been crucial in understanding the step-by-step process of DMTU oxidation and in identifying the transient species formed during the reaction.

The oxidation of DMTU is understood to proceed through a stepwise S-oxygenation pathway. acs.orgresearchgate.net This involves the sequential formation of increasingly oxidized sulfur intermediates: a sulfenic acid, followed by a sulfinic acid, and then a sulfonic acid. acs.orgx-mol.com

In the oxidation of DMTU by acidic bromate, electrospray ionization (ESI) mass spectrometry has provided evidence for this pathway. acs.orgx-mol.com Although the final products are dimethylurea and sulfate, the transient oxoacid intermediates have been detected. acs.org The study noted that these intermediates, particularly the sulfenic and sulfinic acids, are not very stable and quickly oxidize further or decompose upon formation. acs.org

The product of controlled oxidation with hydrogen peroxide, this compound, is in fact the sulfinic acid intermediate, dimethylaminoiminomethanesulfinic acid (DMAIMSA). cdnsciencepub.comresearchgate.netnih.gov This species has been successfully synthesized, isolated, and characterized. X-ray crystallography reveals that in its solid state, DMAIMSA exists as a zwitterionic species. cdnsciencepub.com It features a particularly long C-S bond of 1.880(2) Å, which is stable in acidic conditions but cleaves easily in basic environments. cdnsciencepub.com Further oxidation of DMAIMSA can lead to dimethylaminoiminomethane sulfonic acid (DMAIMSOA). researchgate.netnih.gov

Table 3: ESI-MS Data for Intermediates in N,N'-Dimethylthiourea Oxidation by Bromate

| Intermediate Species | Formula | Observed m/z | Reference(s) |

| N,N'-Dimethylthiourea (Substrate) | C₃H₈N₂S | 105.05 | acs.org |

| Sulfenic Acid Intermediate | C₃H₈N₂OS | 121.958 | acs.org |

| Sulfinic Acid Intermediate (Dioxide) | C₃H₈N₂O₂S | 137.038 | acs.org |

| Sulfonic Acid Intermediate | C₃H₈N₂O₃S | 151.054 | acs.org |

| Dimethylurea (Product) | C₃H₈N₂O | 89.07 | acs.org |

Kinetic Studies of Oxidation Processes

The kinetics of N,N'-Dimethylthiourea (DMTU) oxidation have been investigated using various oxidizing agents. These studies reveal complex mechanisms that can be highly sensitive to reaction conditions such as pH and reactant concentrations.

Oxidation by Metal Complexes Electron transfer reactions involving metal complexes have also been characterized. The oxidation of DMTU by a tetrakis(2,2'-bipyridine)-μ-oxodiiron(III) complex was found to follow second-order kinetics, being first order with respect to both the iron complex and DMTU. abu.edu.ng The rate law is expressed as:

Rate = k₂[Fe₂O⁴⁺][DMTU] abu.edu.ng

A comparative study of various thioureas showed that the rate of oxidation is influenced by the substituents on the thiourea molecule. abu.edu.ng

Table 1: Second-Order Rate Constants for the Oxidation of Various Thioureas by a Diiron(III) Complex

Data sourced from a study conducted at I = 0.3 mol dm⁻³ (NaCl) and [H⁺] = 1.0 × 10⁻³ mol dm⁻³. abu.edu.ng

| Thiourea Derivative | Second-Order Rate Constant (k₂) |

|---|---|

| Thiourea (TU) | < k₂(DETU) |

| N,N'-Diethylthiourea (DETU) | < k₂(ATU) |

| N-Allylthiourea (ATU) | < k₂(MTU) |

| N-Methylthiourea (MTU) | < k₂(DMTU) |

| N,N'-Dimethylthiourea (DMTU) | Highest rate constant in the series |

In another study, the oxidation of DMTU by hexachloroiridate(IV), IrCl₆²⁻, in aqueous perchlorate (B79767) solutions followed a third-order rate law. researchgate.net The reaction was determined to be first order with respect to the IrCl₆²⁻ concentration and second order with respect to the DMTU concentration. researchgate.net

Stoichiometric Analyses of Formation Reactions

The stoichiometry of N,N'-Dimethylthiourea (DMTU) oxidation is highly dependent on the oxidizing agent and the relative concentrations of the reactants. Different oxidants and conditions lead to different products and reactant consumption ratios.

Stoichiometry with Acidic Bromate The reaction between DMTU and acidic bromate yields different stoichiometric ratios depending on which reactant is in excess. acs.org

When the ratio of bromate to DMTU is less than or equal to 4:3, the sulfur in DMTU is completely oxidized to sulfate, and the carbon backbone forms N,N'-Dimethylurea. acs.org

In the presence of excess bromate, a different stoichiometry is observed, which also results in the formation of bromine. acs.org

These distinct reaction stoichiometries are summarized in the table below.

Table 2: Stoichiometry of the N,N'-Dimethylthiourea (DMTU) and Acidic Bromate Reaction

| Reaction Condition | Stoichiometric Ratio (BrO₃⁻:DMTU) | Overall Reaction Equation |

|---|---|---|

| DMTU not in excess | 4:3 | 4BrO₃⁻ + 3CS(NHMe)₂ + 3H₂O → 3SO₄²⁻ + 3CO(NHMe)₂ + 6H⁺ + 4Br⁻ acs.org |

| Excess Bromate | 8:5 | 8BrO₃⁻ + 5CS(NHMe)₂ + H₂O → 5SO₄²⁻ + 5CO(NHMe)₂ + 4Br₂ + 2H⁺ acs.org |

Stoichiometry with Other Oxidants When N,N'-Dimethylthiourea is oxidized by the tetrakis(2,2'-bipyridine)-μ-oxodiiron(III) complex, the reaction proceeds with a simple 1:1 stoichiometry. abu.edu.ng

The formation of this compound specifically is understood to occur from the reaction of DMTU with hydrogen peroxide. acs.orgahajournals.org This reaction is noted for its specificity in producing the stable dioxide as the primary product.

Reactivity, Transformation, and Degradation Chemistry of N,n Dimethylthiourea Dioxide

Advanced Studies on the Redox Chemistry of N,N'-Dimethylthiourea Dioxide

The redox chemistry of this compound (DMTU dioxide) is a critical area of study, revealing its behavior as both an oxidation product and a participant in further redox transformations.

Investigations into Oxidation Products and Pathways

N,N'-Dimethylthiourea (DMTU) can be oxidized to form this compound. nih.govnih.govacs.org The reaction of DMTU with hydrogen peroxide (H₂O₂) selectively yields DMTU dioxide as a single stable product. nih.govnih.govacs.org This specific reaction allows for the measurement of DMTU dioxide formation to assess the presence of H₂O₂ in biological systems. nih.govnih.gov The formation of DMTU dioxide from DMTU has been observed to correlate with H₂O₂ concentrations. nih.govnih.govacs.org

In broader oxidation pathways, the oxidation of substituted thioureas, including DMTU, can proceed through the stepwise formation of corresponding sulfenic, sulfinic, and sulfonic acids as intermediates before ultimately yielding sulfate (B86663). acs.orgacs.org For DMTU, electrospray ionization spectrometry has shown evidence of an oxidation pathway that passes through sulfenic, sulfinic, and sulfonic acids. acs.org However, these oxoacid intermediates are not as abundant or stable compared to those in the oxidation of tetramethylthiourea (B1220291). acs.org The final oxidation products of DMTU are dimethylurea and sulfate. acs.org

The oxidation of N-alkyl and N,N'-dialkyl thioureas on gold electrodes in acidic solutions occurs in two main stages. unlp.edu.ar The first process, starting at approximately 0.45 V, involves the formation of the respective disulfide. unlp.edu.ar The second electro-oxidation process, occurring from about 1.2 V upwards, results in the formation of carbon dioxide, sulfate ions, and for N-alkyl thioureas, C≡N-containing species. unlp.edu.ar

Exploration of Reductive Transformations and Resultant Species

While primarily known as an oxidation product, the reactivity of DMTU dioxide itself involves further transformations. The core of its reactivity in many environments is its decomposition, which can be considered a reductive transformation of the initial compound, leading to highly reducing species.

Under alkaline conditions, thiourea (B124793) dioxides, including by extension this compound, decompose to produce a urea (B33335) residue and the sulfoxylate (B1233899) ion (SO₂²⁻). acs.orgresearchgate.netresearchgate.net This sulfoxylate ion is a very strong reducing agent. researchgate.netresearchgate.net The formation of this powerful reductant from the decomposition of thiourea dioxides is a key aspect of their chemistry. researchgate.netresearchgate.net

Decomposition Kinetics and Mechanisms of Thiourea Dioxides

The stability and decomposition of this compound are highly dependent on the chemical environment, particularly pH and the presence of oxygen.

Hydrolytic Stability and Decomposition in Various Aqueous Media (e.g., Alkaline Conditions)

This compound is known to be significantly less stable in strongly alkaline solutions compared to thiourea dioxide (TDO). researchgate.netresearchgate.net The decomposition of thiourea dioxides in alkaline media is a well-studied process. acs.orgresearchgate.netresearchgate.net The primary step in this decomposition is the heterolytic cleavage of the C–S bond, which yields a urea residue and the sulfoxylate ion (SO₂²⁻). acs.orgresearchgate.netresearchgate.netrsc.org

The rate of decomposition in alkaline solutions is influenced by the substituents on the thiourea dioxide molecule. researchgate.netrsc.org Studies have shown that the decomposition rate for dimethylaminoiminomethanesulfinic acid (DMAIMSA, another name for this compound) is the fastest among the studied thiourea dioxides. researchgate.netrsc.org

| Compound | Relative Decomposition Rate in Alkaline Solution |

| This compound (DMAIMSA) | Fastest |

| Thiourea dioxide (AIMSA) | Intermediate |

| N-Methylthiourea dioxide (MAIMSA) | Slowest |

| Source: researchgate.netrsc.org |

While stable in acidic solutions for extended periods, thiourea dioxides can undergo a tautomeric equilibrium upon aging, which may affect reaction rates. researchgate.netresearchgate.net

Influence of Aerobic and Anaerobic Environments on Decomposition Products

The presence or absence of oxygen dramatically alters the decomposition products of thiourea dioxides.

Aerobic Conditions: In the presence of oxygen, the decomposition in alkaline media is marked by an induction period, after which dithionite (B78146) (S₂O₄²⁻) is formed. acs.orgresearchgate.netresearchgate.netrsc.org This induction period is determined by the initial oxygen concentration in the solution, as dithionite formation only begins after all the dissolved oxygen has been consumed. acs.orgresearchgate.net The sulfoxylate ion (SO₂²⁻) formed from the initial C-S bond cleavage is rapidly oxidized by oxygen to the sulfoxyl anion radical (SO₂⁻•), which is a precursor to dithionite. acs.orgresearchgate.netresearchgate.net This aerobic decomposition can also produce reactive oxygen species (ROS) such as superoxide (B77818), peroxide, and hydroxyl radicals. acs.orgresearchgate.netrsc.org

Anaerobic Conditions: In the strict absence of oxygen, no dithionite is formed. acs.orgresearchgate.netresearchgate.netrsc.org Under anaerobic conditions, thiourea dioxides still decompose rapidly in alkaline solutions, but the products are sulfite (B76179) and a urea residue. acs.orgresearchgate.net

| Environment | Key Decomposition Products |

| Aerobic (Alkaline) | Dithionite (S₂O₄²⁻), Urea residue, Reactive Oxygen Species (Superoxide, Peroxide, Hydroxyl Radical) |

| Anaerobic (Alkaline) | Sulfite (SO₃²⁻), Urea residue |

| Source: acs.orgresearchgate.netresearchgate.netrsc.org |

Analysis of Reactive Intermediates and their Subsequent Chemical Pathways

The decomposition of this compound involves several key reactive intermediates that dictate the final products.

The primary intermediate formed during decomposition in alkaline solution is the sulfoxylate ion (SO₂²⁻) , resulting from the cleavage of the C-S bond. acs.orgresearchgate.netresearchgate.netrsc.org This species is highly reducing. researchgate.netresearchgate.net

In aerobic environments , the sulfoxylate ion reacts with dioxygen (O₂) in a series of steps:

Oxidation of sulfoxylate: The sulfoxylate ion is oxidized by oxygen to form the sulfoxyl anion radical (SO₂⁻•) . acs.orgresearchgate.net

Formation of Dithionite: This radical is the precursor to the formation of dithionite (S₂O₄²⁻) through a rapid equilibrium. acs.orgresearchgate.net

Generation of ROS: The reaction of the sulfoxylate ion with oxygen also produces a cascade of reactive oxygen species (ROS) , including superoxide (O₂⁻•), peroxide (H₂O₂), and the hydroxyl radical (•OH). acs.orgresearchgate.netrsc.org These highly reactive species can then participate in further reactions.

In the oxidation of DMTU by strong oxidants like acidic bromate (B103136), the proposed pathway involves sulfur-based intermediates:

Sulfenic acid ((CH₃NH)(CH₃N)CSOH)

Sulfinic acid ((CH₃NH)(CH₃N)CSO₂H)

Sulfonic acid ((CH₃NH)(CH₃N)CSO₃H) These intermediates are subsequently oxidized, leading to the cleavage of the C-S bond and the formation of dimethylurea and sulfate. acs.org

In the reaction of thiourea dioxide with hydrogen peroxide, it has been proposed that sulfite is a reactive sulfur-containing intermediate, which then rapidly reacts with H₂O₂ to produce the final sulfate product. pnas.org Another identified intermediate is the carbon-centered radical •C(NH)NH₂ , which is generated from the decomposition of the C-S bond and is then attacked by hydroxyl radicals to produce urea. pnas.org

Photochemical and Radiolytic Transformations of this compound

Research into the specific photochemical and radiolytic transformation pathways of this compound is limited in publicly available scientific literature. However, insights can be drawn from studies on its precursor, N,N'-Dimethylthiourea (DMTU), and related thiourea compounds.

Photochemical Transformations

Direct studies on the photolysis or UV-induced degradation of this compound are not extensively documented. The stability of related compounds, however, suggests a degree of resistance to photochemical transformation. For instance, the parent compound, thiourea, is reported to be resistant to direct photolysis in water and air. mdpi.comwho.int This resistance to hydrolysis and photolysis is also inferred for structurally similar compounds like N,N'-diethylthiourea. nih.gov While this compound is a derivative, its stability to light has not been a primary focus of published research, leaving a gap in the understanding of its environmental fate when exposed to sunlight.

Radiolytic Transformations

The study of how this compound behaves under ionizing radiation is similarly a specialized area with sparse direct findings. Radiolysis studies often employ sources like Cobalt-60 (⁶⁰Co) to generate highly reactive species, such as hydroxyl radicals (•OH), to investigate reaction mechanisms and stability. ionisos.comresearchgate.net

One notable study investigated the products formed from the exposure of N,N'-Dimethylthiourea (the precursor) to ⁶⁰Co-generated hydroxyl radicals. The results indicated that under these specific radiolytic conditions, this compound was not formed. acs.org This finding suggests that the radiolytic oxidation of DMTU by hydroxyl radicals does not lead to the creation of its dioxide derivative, distinguishing this pathway from the chemical oxidation by hydrogen peroxide which selectively yields the dioxide. acs.org

Pulse radiolysis techniques have been effectively used to study the kinetics of reactions between hydroxyl radicals and thiourea compounds. For example, the rate constants for the reaction of •OH with thiourea and tetramethylthiourea have been determined using this method, demonstrating that thioureas are powerful scavengers of these radiolytically generated radicals. researchgate.net These studies focus on the reactivity of the parent thioureas rather than the degradation of the dioxide form.

While formamidinesulfinic acid (the parent structure of this compound) is mentioned in patent literature for use in compositions that are subjected to ionizing radiation, the purpose is to induce crosslinking within a polymer matrix, and the specific transformations of the formamidinesulfinic acid itself are not detailed. google.com

The following table summarizes key research findings related to the photochemical and radiolytic behavior of this compound and its precursors.

| Compound | Transformation Type | Conditions / Method | Key Findings | Citations |

| N,N'-Dimethylthiourea | Radiolysis | Exposure to ⁶⁰Co-generated hydroxyl radicals | This compound was not a product of this transformation. | acs.org |

| Thiourea | Photolysis | Aqueous environment | Resistant to direct photolysis. | mdpi.comwho.int |

| N,N'-Diethylthiourea | Photolysis | Inferred from thiourea data | Photolysis is not considered an important degradation pathway. | nih.gov |

| Thiourea & Tetramethylthiourea | Pulse Radiolysis | Reaction with hydroxyl radicals | Determined reaction rate constants; compounds are effective radical scavengers. | researchgate.net |

Structural Characterization and Computational Studies of N,n Dimethylthiourea Dioxide

Spectroscopic and Diffraction Techniques for Molecular Structure Elucidation

A variety of analytical methods are employed to determine the structure of N,N'-Dimethylthiourea dioxide in both solid and solution states. These techniques probe different aspects of the molecule's physical and electronic structure.

Computational studies and analysis of related compounds suggest that the sulfur atom in thiourea (B124793) dioxides is part of a non-planar SO2 group. researchgate.net In metal complexes containing the N,N'-dimethylthiourea ligand, the molecule is observed to be nearly planar. iucr.orgiucr.org This planarity, however, relates to the precursor ligand rather than the dioxide itself. Theoretical models based on density functional theory (DFT) characterize thiourea dioxides as Lewis acid-base adducts of a diaminocarbene and sulfur dioxide, which accounts for their unique structural properties. researchgate.net

Table 1: Representative Crystallographic Data for Thiourea Dioxide (Aminoiminomethanesulfinic Acid) (Note: Data for the parent compound is provided as a proxy due to the lack of specific published data for the N,N'-dimethyl derivative.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 5.38 |

| b (Å) | 8.89 |

| c (Å) | 9.13 |

| C–S Bond Length (Å) | ~1.87 |

| C–N Bond Length (Å) | ~1.30 |

Data derived from studies on thiourea dioxide.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms in a molecule, particularly in the solution phase. For this compound, NMR studies are crucial for understanding its conformational dynamics.

A key finding from ¹³C NMR spectroscopy is the observation of three distinct carbon signals, which indicates hindered rotation around the C–N bonds. nanalysis.com This phenomenon, common in amides and thioureas, arises because the lone pair of electrons on the nitrogen atoms participates in p-π conjugation with the central carbon, giving the C–N bond partial double-bond character. claremont.eduastr.ro At room temperature, this restricted rotation makes the two methyl groups chemically non-equivalent. As the temperature increases, the rate of rotation increases, which can lead to the coalescence of these signals in the NMR spectrum. claremont.edu

Table 2: Expected NMR Spectroscopic Data for this compound

| Nucleus | Expected Chemical Shift (δ) / ppm | Multiplicity | Key Findings |

| ¹H | ~2.8 - 3.2 | Singlet (or two singlets at low temp.) | Signals correspond to the N-methyl protons. |

| ¹H | Varies | Broad | Signal corresponds to the N-H protons. |

| ¹³C | Varies | - | Three distinct carbon signals confirm hindered C-N bond rotation. |

Note: Specific chemical shift values for this compound are not detailed in the surveyed results; ranges are based on the precursor, N,N'-dimethylthiourea, and general knowledge of similar compounds. chemicalbook.com

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. tum.de These two methods are complementary; a vibration that is strong in Raman may be weak in IR, and vice-versa, particularly in molecules with a center of symmetry. psu.edu

For this compound, a prominent feature in its IR spectrum is the absorption band characteristic of a sulfinic acid group (S=O), which appears around 1090 cm⁻¹. The analysis of its precursor, N,N'-dimethylthiourea, shows characteristic stretches for N-H, C=S, and C-N bonds. Upon oxidation to the dioxide, the C=S vibration disappears and is replaced by vibrations associated with the SO₂ group.

Table 3: Key Vibrational Frequencies for this compound and its Precursor

| Functional Group | Technique | Wavenumber (cm⁻¹) | Compound |

| S=O Stretch | IR | ~1090 | This compound |

| N-H Stretch | IR | ~3280 | N,N'-Dimethylthiourea |

| C-N Stretch | IR | ~1450 | N,N'-Dimethylthiourea |

| C=S Stretch | IR | ~1250 | N,N'-Dimethylthiourea |

Note: Data is compiled from analyses of both the dioxide and its precursor to illustrate the key spectral changes upon oxidation.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. ethz.ch This technique is used to identify chromophores, which are the parts of a molecule responsible for its color (or absorption in the UV region).

Studies on the oxidation of N,N'-dimethylthiourea (DMTU) report that the precursor has a significant absorption peak in the UV region around 232 nm. irdg.org However, the product, this compound, does not appear to have significant absorptivity in the visible range (wavelengths greater than 330 nm). acs.org Any electronic transitions would be expected to occur in the UV portion of the spectrum, likely involving n → π* or π → π* transitions associated with the delocalized N-C-N system and the SO₂ group.

Table 4: UV-Vis Absorption Data

| Compound | λmax (nm) | Region |

| N,N'-Dimethylthiourea | ~232 | UV |

| This compound | < 330 | UV |

Note: Data for the dioxide is limited to its lack of absorption in the visible spectrum. acs.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. springer.com In the context of N,N'-Dimethylthiourea, ESR is often used to study its role as a radical scavenger.

During the oxidation of N,N'-dimethylthiourea by agents like acidic bromate (B103136), ESR spectroscopy has been used to detect radical species. acs.org However, these studies indicate that the detected radicals are often not derived from the thiourea molecule itself but from other reactants in the mixture, such as bromine dioxide radicals. acs.org Spin trapping experiments, where a molecule like DMPO is used to capture short-lived radicals, have been employed in these systems. The resulting ESR spectra help identify the nature of the trapped radical, though evidence for a stable radical derived directly from this compound is not prominent in the surveyed literature. acs.org

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Theoretical Chemistry and Computational Modeling

Theoretical and computational chemistry provides profound insights into molecular structure and bonding where experimental methods may be limited. acs.org For thiourea dioxides, computational studies have been instrumental in resolving the nature of the C-S bond.

Density functional theory (DFT) calculations have revealed that thiourea S,S-dioxides, including the N,N'-dimethyl derivative, are not accurately represented by a simple C=S(=O)₂ structure. researchgate.net Instead, these molecules are better characterized as Lewis acid-base adducts formed between a diaminocarbene and sulfur dioxide (SO₂). researchgate.net This model is supported by calculations that show an elongated C-S bond and a pyramidal geometry for the SO₂ moiety. researchgate.net The calculated free energy change for the dissociation of the complex into a carbene and SO₂ is relatively low, suggesting a weak C-S bond. researchgate.net These computational findings explain the unique reactivity and structural features observed experimentally. researchgate.net

Table 5: Selected Computed Bond Parameters for Thiourea

| Bond | Computed Bond Length (Å) |

| C–S | 1.668 |

| C–N | 1.353 |

Note: This data is for the related thiourea molecule, as detailed in a DFT study. It serves to provide context for the bond lengths expected in its derivatives.

Ab Initio and Density Functional Theory (DFT) Calculations of Molecular and Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure and geometry of molecules from first principles. wikipedia.org These approaches solve the fundamental equations of quantum mechanics to determine molecular properties. wikipedia.org For this compound and related compounds, these methods have provided significant insights into their unique structural features.

Computational studies on thiourea S,S-dioxides have challenged earlier structural assumptions. researchgate.net Density Functional Theory (DFT) calculations, in particular, have revealed that these molecules are better characterized as Lewis acid-base adducts formed between a diamino carbene and sulfur dioxide. researchgate.net This interpretation is supported by key geometric and energetic parameters derived from DFT, which indicate an elongated carbon-sulfur bond and a pyramidal geometry for the SO₂ group. researchgate.net This structural paradigm suggests a zwitterionic character, which has been a subject of theoretical investigation using ab initio methods for the parent compound, thiourea dioxide. researchgate.net

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. researchgate.net DFT calculations are commonly employed to determine these frontier orbitals and related quantum chemical parameters such as electronegativity, hardness, and softness, which can correlate with the molecule's chemical behavior. researchgate.net While specific HOMO-LUMO energy values for this compound are not detailed in the available literature, the general approach for thiourea derivatives involves optimizing the molecular geometry using a functional like B3LYP with a basis set such as 6-31G(d,p) to analyze the electronic properties. researchgate.net

Comparative studies on the stability of various thiourea dioxides have been conducted. In strongly alkaline solutions, this compound is observed to be significantly less stable than both N-methylthiourea dioxide and the unsubstituted thiourea dioxide (TDO). researchgate.net This difference in stability highlights the influence of the methyl substituents on the electronic properties and reactivity of the molecule.

Table 1: Calculated Structural and Electronic Properties of Thiourea Dioxides from DFT Studies Note: This table is a conceptual representation based on findings for the class of thiourea S,S-dioxides, as specific values for the N,N'-dimethyl derivative are not extensively published.

| Parameter | Description | Finding from Computational Studies |

|---|---|---|

| C-S Bond | The bond between the central carbon and the sulfur atom. | Characterized as elongated, consistent with a Lewis acid-base adduct model rather than a traditional double bond. researchgate.net |

| SO₂ Geometry | The spatial arrangement of the sulfur dioxide moiety. | Found to be pyramidal, which supports the carbene-SO₂ adduct interpretation. researchgate.net |

| Molecular Nature | Overall electronic and structural characterization. | Described as a zwitterionic adduct of a carbene and sulfur dioxide. researchgate.net |

| Relative Stability | Stability in alkaline solution compared to other thiourea dioxides. | Less stable than N-methylthiourea dioxide and thiourea dioxide in strongly alkaline conditions. researchgate.net |

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, intermolecular interactions, and reaction dynamics. mdpi.com This method is particularly valuable for understanding how a molecule interacts with its environment, such as a solvent or a biological macromolecule, and for predicting the pathways of chemical reactions. mdpi.comnih.gov

The application of MD simulations to study chemical reactivity, often termed reactive MD, allows for the modeling of bond formation and breaking. mdpi.com Such simulations can provide insights into the influence of the local environment on reaction pathways, the stabilization of intermediates, and the alteration of reaction rates. mdpi.comshd-pub.org.rs For a compound like this compound, MD simulations could be employed to investigate its interactions with reactive oxygen species, its behavior in aqueous solutions, or its binding to protein targets.

However, a review of the available scientific literature indicates that specific studies utilizing molecular dynamics simulations to investigate the reactivity and intermolecular interactions of this compound have not been extensively reported. While MD has been applied to study the oxidative aging of other materials and to predict oxidation products in enzymatic systems, its direct application to this particular compound is not documented in the searched sources. mdpi.comnih.gov

Quantum Chemical Approaches to Reaction Pathways and Energetics

Quantum chemical methods, particularly DFT, are instrumental in elucidating the complex reaction pathways and energetics involved in the formation and subsequent reactions of this compound. researchgate.netnih.gov The primary formation route is the oxidation of its precursor, N,N'-Dimethylthiourea (DMTU). acs.org

The oxidation of thioureas is a multi-step process involving several key intermediates. researchgate.netacs.org ESI spectrometry studies on the oxidation of DMTU have provided evidence for a pathway that proceeds through the formation of sulfenic, sulfinic, and sulfonic acid intermediates. acs.org These oxoacid intermediates, however, are noted to be less stable and abundant compared to those formed during the oxidation of tetramethylthiourea (B1220291). acs.org The reaction of DMTU with hydrogen peroxide (H₂O₂) specifically has been shown to yield this compound as a single, stable product. nih.gov

Theoretical studies on the oxidation of the parent compound, thiourea, by hydroxyl radicals using DFT have shown that the initial step involves the formation of an aminoiminomethanesulfenic acid, which is a tautomer of thiourea monoxide. researchgate.net The subsequent oxidation of this intermediate leads to the sulfinic acid product. researchgate.net Quantum chemical modeling of the reaction between dinitrosyl iron complexes and thiourea ligands has also been used to propose reaction mechanisms and describe the expected forms of existence in aqueous solutions. researchgate.net

The decomposition of thiourea dioxides can also be complex. The oxidation of dimethylaminoiminomethane sulfinic acid (DMAIMSA), a metabolite derived from DMTU, has been shown to proceed via two main pathways: one leading to the corresponding sulfonic acid and another involving the heterolytic cleavage of the C-S bond. nih.gov This C-S bond cleavage produces a highly reducing sulfoxylate (B1233899) species. nih.gov In some cases, the oxidation ultimately leads to the desulfurized product, dimethylurea, and sulfate (B86663). acs.org

Table 2: Key Intermediates in the Oxidation Pathway of N,N'-Dimethylthiourea This table summarizes intermediates proposed in the oxidation of DMTU and related compounds based on experimental and computational studies.

| Intermediate Species | Method of Identification/Postulation | Reference |

|---|---|---|

| N,N'-Dimethylaminoiminomethanesulfenic acid | Postulated via DFT studies on thiourea; detected via ESI spectrometry for DMTU. | researchgate.netacs.org |

| N,N'-Dimethylaminoiminomethanesulfinic acid (DMAIMSA) | Detected via ESI spectrometry for DMTU; studied as a synthesized metabolite. | acs.orgnih.gov |

| N,N'-Dimethylaminoiminomethanesulfonic acid (DMAIMSOA) | Detected via ESI spectrometry for DMTU; studied as a synthesized metabolite. | acs.orgnih.gov |

| Radical Species | Implicated by EPR spectroscopy in the oxidation of DMTU by bromate. | acs.org |

Applications in Chemical Kinetics and Materials Science Research

N,N'-Dimethylthiourea Dioxide as a Probe in Complex Chemical Systems

N,N'-Dimethylthiourea (DMTU) and its oxidation product, this compound, are significant in the study of complex chemical systems. The oxidation reactions of thioureas, including DMTU, are known to be intricate, with dynamics that are heavily influenced by factors such as the pH of the reaction medium and the formation of stable intermediates. wvu.edu This complexity makes them ideal candidates for investigating nonlinear chemical phenomena.

Thiourea (B124793) dioxides have found broad application in the study of nonlinear dynamical phenomena within chemical kinetics. researchgate.net The oxidation of substituted thioureas, such as 1,3-dimethyl-thiourea, by oxidants like acidic bromate (B103136) can produce a variety of temporal and spatial patterns, which are hallmarks of nonlinear systems. nih.govacs.org The Belousov-Zhabotinsky (BZ) reaction is a classic example of an oscillating chemical reaction, characterized by its complex chemistry involving the oxidation of an organic material by a bromate ion in an acidic environment. princeton.edu The reactions involving DMTU share this characteristic complexity. princeton.eduacs.org

The study of such reactions reveals that the oxidation of substituted thioureas does not always follow a simple stepwise oxidation of the sulfur center. wvu.edu Instead, the reactions can happen in distinct stages, often beginning with the S-oxygenation of the sulfur to form a sulfinic acid, which is a tautomer of this compound. wvu.eduresearchgate.net This intermediate can then undergo further reactions, such as hydrolysis. wvu.edu These multi-step processes with feedback loops are fundamental to creating oscillating reactions. princeton.edunih.gov The sensitivity of these oscillating reactions to initial conditions makes them fascinating subjects for studying chaos and complex dynamics in chemical systems. princeton.eduquora.com

N,N'-Dimethylthiourea is particularly noted for its role in clock reactions, which are a class of oscillating reactions characterized by a sudden, observable change after a predictable induction period. The oxidation of DMTU by acidic bromate serves as a clear example of a substrate-depletive clock reaction. acs.org In this type of reaction, an indicator species—in this case, bromine—appears only after the initial substrate, DMTU, has been entirely consumed. acs.orgacs.org

| Condition | Stoichiometric Equation |

| Excess DMTU | 4BrO₃⁻ + 3CS(NHMe)₂ + 3H₂O → 3SO₄²⁻ + 3CO(NHMe)₂ + 6H⁺ + 4Br⁻ |

| Excess Bromate | 8BrO₃⁻ + 5CS(NHMe)₂ + H₂O → 5SO₄²⁻ + 5CO(NHMe)₂ + 4Br₂ + 2H⁺ |

| Table 1: Stoichiometry of the N,N'-Dimethylthiourea-Bromate Clock Reaction. acs.org |

Studies on similar systems, such as the thiourea dioxide–bromate reaction, further support the classification of these reactions as substrate-depletive. acs.orgresearchgate.net The oxidation of various substituted thioureas by agents like bromate, chlorite, and iodate (B108269) consistently shows clock behavior, which can be either substrate-depletive or driven by autocatalysis, depending on the reaction speeds. nih.govacs.org

Investigations into Nonlinear Dynamical Phenomena and Oscillating Reactions

Contributions to Organic Synthesis and Polymer Chemistry

While N,N'-Dimethylthiourea itself is a versatile reagent in organic chemistry for synthesizing various nitrogen-containing compounds and acting as a nucleophilic catalyst, its oxidized form, the dioxide, also has important applications. sigmaaldrich.com Thiourea dioxides in general are utilized in organocatalytic reactions and for the synthesis of derivatives like guanidines. researchgate.net The formation of this compound is a key step in certain oxidative processes. For instance, its selective and stable formation from the reaction between DMTU and hydrogen peroxide has been well-documented. This specific transformation makes it a useful indicator for the presence of hydrogen peroxide in biological systems. acs.org The oxidation of DMTU by strong oxidizing agents in acidic conditions proceeds through successive intermediates, including the corresponding sulfenic, sulfinic, and sulfonic acids, with the stability of these species depending on the substitutes on the amino groups. acs.org

Thiourea dioxides, including by extension this compound, have been used in polymerization and phase-transfer reactions. researchgate.net Furthermore, the oscillating reactions involving thiourea derivatives can be coupled with polymer systems to create advanced materials. nih.gov For example, a catalyst for the Belousov-Zhabotinsky oscillating reaction can be incorporated into a polymer chain. When the polymer is placed in the reaction medium, the periodic change in the redox state of the catalyst induces periodic swelling and collapsing of the polymer chains, resulting in chemo-mechanical oscillations. nih.gov

Exploration as a Reagent or Catalyst in Specific Synthetic Transformations

Engagement in Redox Applications for Material Modification

The redox chemistry of N,N'-Dimethylthiourea and its dioxide is central to their applications in modifying materials. Thiourea dioxide is known as an effective reducing agent, with traditional applications in the textile and paper industries. researchgate.net More recent research has expanded its use to advanced material modification, including the reduction of graphene and graphite (B72142) oxides and in bitumen modifications. researchgate.net

The oxidation of DMTU is a multi-electron process. The complete oxidation of the sulfur center from an oxidation state of -2 to +6 (as sulfate) involves an eight-electron transfer. acs.org The reaction proceeds through several intermediates with sulfur in different oxidation states.

| Compound/Intermediate | Sulfur Oxidation State | Role in Pathway |

| N,N'-Dimethylthiourea (DMTU) | -2 | Starting Reductant |

| Sulfenic Acid Intermediate | 0 | First Oxidation Product |

| This compound (Sulfinic Acid Intermediate) | +2 | Second Oxidation Product |

| Sulfonic Acid Intermediate | +4 | Third Oxidation Product |

| Sulfate (B86663) | +6 | Final Oxidation Product |

| Table 2: Simplified Oxidation Pathway of N,N'-Dimethylthiourea. wvu.eduacs.orgnih.gov |

A key redox application is the selective reaction of DMTU with hydrogen peroxide to form this compound. This reaction is highly specific; the dioxide is not formed when DMTU is exposed to hydroxyl radicals or hypochlorous acid in the presence of catalase. This specificity allows for the measurement of this compound as a quantitative indicator of hydrogen peroxide in various systems. The oxidation pathway can also involve the formation of a highly reducing sulfoxylate (B1233899) species, which is then rapidly oxidized to sulfate. nih.gov

Reduction of Graphene and Graphite Oxides by Thiourea Dioxides

The transformation of graphene oxide (GO) into reduced graphene oxide (rGO) is a critical step in the bulk production of graphene-like materials for electronic, composite, and energy storage applications. Thiourea dioxides have emerged as effective reducing agents for this purpose. researchgate.net The process leverages the strong reducing power of thiourea dioxide, particularly in alkaline aqueous solutions, to deoxygenate the graphene oxide sheets. researchgate.netacs.org

The reduction of GO is a complex process involving the removal of oxygen-containing functional groups, such as epoxy, hydroxyl, and carboxyl groups, from the graphite basal plane and edges. This deoxygenation helps to restore the sp²-hybridized carbon network, which is crucial for recovering the electrical conductivity and other desirable properties of pristine graphene. acs.org

Research has demonstrated that using thiourea dioxide as a reductant can achieve a high carbon-to-oxygen (C/O) ratio in the final rGO product, indicating effective reduction. researchgate.net For instance, methodologies have been developed that yield rGO with C/O ratios as high as 16.0. The resulting material exhibits excellent electrochemical performance, characterized by low charge transfer resistance and a low overpotential for the oxidation of ascorbic acid.

The mechanism for the reduction of graphene oxide by thiourea dioxide in an alkaline aqueous solution has been proposed to involve the decomposition of thiourea dioxide, which becomes a strong reducing agent under heating or alkaline conditions. researchgate.netpanshichem.com This process is considered a promising route for the industrial-scale production of rGO due to the established use of thiourea compounds in other industries, which means that protocols for handling any associated waste are already in place. researchgate.net

Table 1: Comparison of Graphene Oxide (GO) and Reduced Graphene Oxide (rGO) via Thiourea Dioxide Reduction

| Property | Graphene Oxide (GO) | Reduced Graphene Oxide (rGO) |

| Oxygen Content | High | Significantly Reduced |

| C/O Ratio | Low | High (e.g., up to 16.0) |

| Electrical Conductivity | Insulating | Conductive |

| Structure | Exfoliated sheets with oxygen functional groups | Restored sp² carbon network with some defects |

| Solubility | Good dispersion in water | Good dispersion in some organic solvents |

This table provides a generalized comparison based on typical outcomes of the reduction process.

Other Areas of Materials Science Involving its Redox Properties

Beyond the realm of carbon nanomaterials, the redox properties of this compound and related thiourea dioxides are utilized in several other areas of materials science.

Textile and Paper Industries : Thiourea dioxide is widely used as a potent, environmentally friendlier reducing agent in the textile industry for the dyeing of fabrics with vat and sulfur dyes. panshichem.com It is also employed for the reductive bleaching of wool and silk. tradekorea.com In the paper industry, its redox capabilities are harnessed for bleaching paper pulp and for the de-inking of waste paper, contributing to recycling efforts. panshichem.comtradekorea.com

Polymer Chemistry : In the field of polymer materials, thiourea dioxide serves as a catalyst and stabilizer for the production of synthetic resins. panshichem.comtradekorea.com Its ability to control redox reactions is valuable in polymerization processes. researchgate.net N,N'-Dimethylthiourea itself is also noted for its role as a stabilizer in polymer chemistry.

Precious Metal Recovery : The reducing power of thiourea dioxide is applied in the recycling and separation of precious metals. tradekorea.com This hydrometallurgical application involves using the compound to reduce metal ions from solution, allowing for their recovery and purification.

Table 2: Selected Materials Science Applications of Thiourea Dioxide's Redox Properties

| Application Area | Specific Use | Function of Thiourea Dioxide |

| Textile Industry | Dyeing with vat & sulfur dyes; Bleaching | Reducing Agent |

| Paper Industry | Pulp bleaching; Waste paper de-inking | Reducing Agent |

| Polymer Science | Synthesis of resins | Catalyst / Stabilizer |

| Metallurgy | Recovery and separation of precious metals | Reducing Agent |

Future Research Trajectories and Interdisciplinary Opportunities

Development of Novel Synthetic Routes and Derivatization Strategies

Future research into the synthesis of N,N'-Dimethylthiourea dioxide and its derivatives is likely to focus on enhancing efficiency, sustainability, and structural diversity.

The established and most common method for synthesizing this compound is through the direct oxidation of its precursor, N,N'-Dimethylthiourea (DMTU). nih.govnih.gov This reaction is typically performed using hydrogen peroxide as the oxidant in an aqueous solution. nih.govnih.gov The reaction is selective, yielding the dioxide as a single, stable product. nih.gov

While this method is effective, opportunities for innovation lie in optimizing the synthesis of the DMTU precursor and exploring new derivatization pathways. Green chemistry principles are increasingly important, and research into more sustainable synthetic routes for DMTU is a promising area. For instance, the use of heterogeneous catalysts like MCM-41 mesoporous silica (B1680970) has been shown to produce DMTU in high yields while avoiding toxic solvents and allowing for catalyst recycling. Improving the sustainability of precursor synthesis directly translates to a greener profile for the final dioxide product.

Derivatization strategies represent a significant frontier. To date, research has heavily focused on the synthesis of a wide array of substituted thioureas, which can then serve as precursors for novel dioxide derivatives. mdpi.comgrafiati.com Future work could explore:

Post-Synthesis Derivatization: Investigating the reactivity of the this compound molecule itself for further functionalization. This could involve reactions at the nitrogen atoms, although the stability of the sulfinic acid moiety would be a key consideration.

Asymmetric Synthesis: For chiral thiourea (B124793) dioxide derivatives, developing enantioselective oxidation methods or using chiral precursors could open doors to applications in stereospecific synthesis.

Table 1: Comparison of Synthetic Approaches for N,N'-Dimethylthiourea (DMTU) Precursor This interactive table summarizes various methods for synthesizing the precursor to this compound, highlighting the trend towards greener chemistry.

| Method | Key Reagents/Catalyst | Typical Conditions | Advantages | Research Focus | Reference |

|---|---|---|---|---|---|

| Classical Oxidation | N,N'-Dimethylthiourea, Hydrogen Peroxide | Aqueous solution | High selectivity, stable product | Standard method for dioxide formation | nih.gov |

| Mesoporous Silica Catalysis | Methylamine, Thiourea, MCM-41 | 80-90°C, Ethanol-water | Heterogeneous catalyst, catalyst recycling, avoids toxic solvents | Green synthesis of precursor | |

| Microwave-Assisted Synthesis | Amines, Isothiocyanates or CS₂ | Solventless or green solvents | Rapid reaction times, high efficiency | Accelerated synthesis of diverse thiourea precursors | nih.gov |

| Flow Chemistry | Isocyanides, Amines, Polysulfide | Microreactor setup | Excellent process control, scalability, safety | Continuous production of thiourea precursors | nih.gov |

Advanced Computational Prediction of Reactivity and System Dynamics

Computational chemistry provides powerful tools to predict the behavior of this compound, offering insights that are difficult to obtain through experimental means alone. Future research will increasingly rely on these methods to guide experimental design.

Density Functional Theory (DFT) Calculations: DFT is a robust method for investigating the electronic structure and properties of molecules. uio.no For this compound, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles. nih.gov

Predict Spectroscopic Properties: Calculate vibrational frequencies (IR) and NMR chemical shifts to aid in experimental characterization. nih.govresearchgate.net

Analyze Electronic Properties: Compute the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand reactivity, charge transfer, and potential reaction sites. researchgate.net

Model Intermolecular Interactions: Use methods like Natural Bond Orbital (NBO) analysis and Hirshfeld surface analysis to study hydrogen bonding and other non-covalent interactions that govern its solid-state structure and solution behavior. researchgate.net

DFT calculations have already been successfully applied to predict the structures of palladium(II) complexes with DMTU, demonstrating the utility of these methods for related compounds. researchgate.net

Modeling System Dynamics: The reactions of thiourea dioxides are often part of complex chemical systems involving multiple steps, intermediates, and feedback loops (autocatalysis or autoinhibition). researchgate.netacs.org Understanding these dynamic systems requires kinetic modeling. Researchers have developed multi-step kinetic models to describe the complex "clock reactions" observed during the oxidation of thiourea and its derivatives by oxidants like bromate (B103136) and iodate (B108269). acs.orgnih.govacs.org These models, often consisting of more than 20 elementary steps, are simulated using specialized software (e.g., Kintecus) and fitted to experimental data (often from UV-vis spectroscopy and HPLC) to determine rate coefficients for individual reaction steps. acs.orgacs.org

Future computational work could focus on:

Reaction Pathway Modeling: Using QM/MM (Quantum Mechanics/Molecular Mechanics) methods to simulate the entire oxidation process of DMTU to its dioxide, identifying transition states and calculating activation energies.

Solvent Effects: Explicitly modeling solvent molecules to understand their influence on reaction kinetics and the stability of intermediates.

Predictive Kinetic Models: Developing comprehensive kinetic models for this compound's reactions with various environmentally or synthetically relevant species, allowing for the prediction of product distributions under different conditions.

Table 2: Computational Methods for Investigating this compound This interactive table outlines key computational techniques and their specific applications for elucidating the properties and reactivity of this compound.

| Computational Method | Application | Predicted Properties/Insights | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure calculation | Optimized geometry, spectroscopic signatures (IR, NMR), HOMO/LUMO energies, reaction sites | uio.nonih.govresearchgate.net |

| Time-Dependent DFT (TD-DFT) | Excited state calculation | UV-Vis spectra, understanding of electronic transitions | researchgate.net |

| Kinetic Modeling / System Dynamics | Simulation of complex reaction networks | Reaction rates, intermediate concentrations over time, mechanism elucidation, prediction of clock behavior | acs.orgacs.orgacs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments | Reaction pathways, activation energies, transition state structures, solvent effects | grafiati.com |

Integration with Emerging Technologies in Chemical Synthesis and Analysis

The integration of this compound with emerging technologies in synthesis and analysis promises to enhance production efficiency, enable novel applications, and deepen the understanding of its chemical behavior.

Flow Chemistry and Microreactors: Continuous flow synthesis, often performed in microreactors, offers significant advantages over traditional batch processing, including superior heat and mass transfer, improved safety for exothermic reactions, and enhanced scalability. beilstein-journals.org The synthesis of thiourea derivatives has already been demonstrated using flow systems, highlighting the suitability of this technology for the precursor. nih.gov Given that the oxidation of DMTU to its dioxide is an exothermic process, flow chemistry is an ideal platform for its production. Future research could establish a continuous, multi-step flow process:

Precursor Synthesis: Synthesizing DMTU in a first reactor module. nih.govcam.ac.uk

Oxidation: Merging the output stream with an oxidant (e.g., H₂O₂) in a second reactor module under precisely controlled temperature and residence time. beilstein-journals.org

In-line Analysis/Purification: Integrating analytical techniques like FT-IR or HPLC for real-time reaction monitoring and subsequent purification modules. nih.gov

This approach would allow for safe, efficient, and automated on-demand production of this compound.

Advanced Analytical Techniques: A thorough understanding of the formation and reactions of this compound relies on sophisticated analytical methods. While HPLC with UV detection is a well-established technique for monitoring its formation and consumption in kinetic studies acs.orgnih.govsielc.com, other advanced methods could provide deeper insights.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) has been used to identify intermediates in the oxidation of DMTU, such as the transient sulfenic, sulfinic, and sulfonic acids. acs.org

Dynamic Headspace GC-MS: This technique is highly sensitive for analyzing volatile and semi-volatile compounds and could be adapted to study decomposition products or reactions in complex matrices. sdstate.edu

In-situ Spectroscopy: Employing in-situ spectroscopic methods (e.g., Raman, FT-IR) within a reactor (batch or flow) can provide real-time kinetic data and help identify short-lived intermediates that are missed by offline sampling. nih.gov

Table 3: Emerging Technologies and Their Application to this compound This interactive table shows how modern technologies can be applied to the synthesis and analysis of this compound.

| Technology | Area | Potential Application for this compound | Key Advantage | Reference |

|---|---|---|---|---|

| Flow Chemistry / Microreactors | Synthesis | Continuous, controlled, and scalable production from DMTU and an oxidant. | Enhanced safety, process control, and efficiency. | nih.govbeilstein-journals.org |

| High-Performance Liquid Chromatography (HPLC) | Analysis | Separation and quantification in reaction mixtures; monitoring kinetic studies. | Robust and established method for tracking reaction progress. | acs.orgnih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analysis | Identification of transient intermediates in the oxidation pathway. | High sensitivity for detecting ionic species and intermediates. | acs.org |

| In-situ Spectroscopy (FT-IR, Raman) | Analysis | Real-time monitoring of reactant consumption and product formation directly in the reactor. | Provides immediate kinetic data without sample workup. | nih.gov |

Exploration of this compound in Environmental Chemical Processes and Remediation Strategies

The reactivity of this compound and its precursor with reactive oxygen species (ROS) suggests potential roles in environmental chemistry, particularly in the context of pollutant fate and remediation technologies.

Environmental Fate and Transport Mechanisms: Understanding the environmental fate of a chemical is crucial. While direct data on this compound is scarce, its behavior can be inferred from its precursor, DMTU, and the parent compound, thiourea. DMTU can be formed in the environment as a degradation product of certain pesticides like metam (B94612) sodium and dazomet. regulations.govepa.govregulations.gov Studies on thiourea and DMTU indicate that they are highly soluble in water and likely to be mobile in soil, with limited adsorption to sediment. fishersci.comnih.govwho.int The ultimate degradation of thiourea compounds often leads to the formation of simpler, inorganic species such as sulfate (B86663), ammonium (B1175870) ions, and carbon dioxide. researchgate.net Future research should investigate the specific degradation pathways and half-life of this compound in aqueous and soil environments, focusing on processes like hydrolysis and microbial degradation to determine its persistence and ultimate fate.

Role in Advanced Oxidation Processes (AOPs): AOPs are environmental remediation technologies that utilize highly reactive species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. pnas.org The chemistry of this compound is intimately linked with ROS.

Formation as an Indicator: The selective reaction of DMTU with hydrogen peroxide (H₂O₂) to form the dioxide makes it a potential chemical probe for detecting H₂O₂ in environmental or biological systems. nih.govnih.gov

Generation of Hydroxyl Radicals: Recent studies have shown that thiourea dioxide (TDO), the parent compound, can react with H₂O₂ in a metal-independent manner to produce hydroxyl radicals (•OH). pnas.org This reaction proceeds through the formation of a carbon-centered radical, •C(NH)NH₂. pnas.org It is highly probable that this compound participates in similar chemistry.

This opens a significant avenue for future research: exploring this compound (or its combination with H₂O₂) as a novel AOP system for water treatment. The key would be to investigate its ability to degrade benchmark pollutants, elucidate the specific radical-mediated degradation mechanisms, and identify the final products to ensure complete mineralization. This research would be purely focused on the chemical mechanisms of remediation.

Q & A

Q. How does N,N'-Dimethylthiourea (DMTU) dioxide function as a hydrogen peroxide (H₂O₂) scavenger in biological systems?

DMTU reacts stoichiometrically with H₂O₂ to form DMTU dioxide, a stable oxidation product. This reaction is selective for H₂O₂ over other reactive oxygen species (ROS) like hydroxyl radicals (•OH) or hypochlorous acid (HOCl), as demonstrated in isolated rat lung perfusion models and neutrophil studies. The formation of DMTU dioxide can be quantified via HPLC or spectrophotometry to indirectly measure H₂O₂ concentrations in biological systems . In cell-based assays, DMTU is often used at 10–50 mM concentrations to scavenge extracellular H₂O₂, thereby mitigating oxidative stress .

Q. What experimental protocols are recommended for quantifying DMTU dioxide's antioxidant effects in cell cultures?

A standardized approach involves:

- Cell viability assays : Use trypan blue exclusion or flow cytometry with apoptosis markers (e.g., Annexin V) to assess protection against H₂O₂-induced cytotoxicity.

- ROS detection : Pair DMTU with genetically encoded H₂O₂ sensors like HyPer2, which exhibits ratiometric fluorescence changes (excitation at 420/500 nm) upon H₂O₂ binding. This allows real-time monitoring in viable vs. apoptotic cells .

- Controls : Include catalase (to validate H₂O₂ specificity) and pH-insensitive sensors (e.g., SypHer2) to rule out pH artifacts .

Advanced Research Questions

Q. How can researchers validate the specificity of DMTU dioxide for H₂O₂ scavenging in complex biological systems?

Methodological validation requires:

- Enzyme inhibition : Co-treatment with catalase (which degrades H₂O₂) should abolish DMTU dioxide formation, whereas superoxide dismutase (SOD) or hydroxyl radical scavengers (e.g., mannitol) will not .

- Disease models : Use cells from chronic granulomatous disease (CGD) patients, which lack NADPH oxidase activity and cannot generate H₂O₂. DMTU dioxide formation should be absent in CGD neutrophils exposed to phorbol esters, confirming H₂O₂ dependency .

- Chemical interference testing : Expose DMTU to alternative ROS sources (e.g., ⁶⁰Co-generated •OH or HOCl) to confirm no dioxide formation occurs .

Q. How to resolve contradictions in DMTU dioxide’s efficacy across experimental models?

Discrepancies often arise from:

- Cell-type variability : For example, HeLa cells show robust H₂O₂ scavenging by DMTU under cisplatin-induced apoptosis, but primary fibroblasts may require higher concentrations due to differential ROS flux .

- Compartmentalization : DMTU primarily scavenges extracellular H₂O₂. To target intracellular ROS, combine DMTU with membrane-permeable scavengers (e.g., TEMPOL) or use prodrug forms .

- Kinetic analysis : Measure DMTU consumption rates via LC-MS in parallel with H₂O₂ sensor data to correlate scavenging efficiency with experimental outcomes .

Q. What advanced techniques integrate DMTU dioxide with other ROS detection methodologies?

- Multi-modal imaging : Combine HyPer2 (H₂O₂-specific) with CellROX Green (general oxidative stress) to differentiate H₂O₂ scavenging from broader antioxidant effects .

- Metabolomic profiling : Track DMTU dioxide alongside other oxidation byproducts (e.g., malondialdehyde for lipid peroxidation) to map ROS pathways .

- Computational modeling : Use density functional theory (DFT) to predict DMTU’s reaction kinetics with H₂O₂ under varying pH and temperature conditions, as demonstrated in palladium complex substitution studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.